3,3-Dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one
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Overview
Description
3,3-Dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one is a complex organic compound with a molecular weight of 322.361. It is used in various fields of research and industry due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
The primary targets of 3,3-Dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one These include tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The exact mode of action of This compound Tmp-bearing compounds have been shown to inhibit the function of their targets, leading to various biological effects .
Biochemical Pathways
The biochemical pathways affected by This compound Tmp-bearing compounds have been associated with a wide range of biological activities, indicating that they may affect multiple biochemical pathways .
Result of Action
The molecular and cellular effects of This compound Tmp-bearing compounds have been associated with anti-cancer, anti-fungal, anti-bacterial, anti-viral, and anti-parasitic effects, as well as anti-inflammatory, anti-alzheimer, anti-depressant, and anti-migraine properties .
Biochemical Analysis
Biochemical Properties
3,3-Dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one plays a significant role in biochemical reactions due to its ability to interact with multiple enzymes and proteins. Notably, it has been observed to inhibit tubulin polymerization, which is crucial for cell division . This inhibition is facilitated by the trimethoxybenzoyl group, which binds to the colchicine binding site on tubulin. Additionally, this compound interacts with heat shock protein 90, thioredoxin reductase, and histone lysine-specific demethylase 1, affecting various cellular processes . These interactions highlight the compound’s potential as a multi-target agent in therapeutic applications.
Cellular Effects
The effects of this compound on cells are profound and varied. In cancer cells, it has been shown to induce apoptosis by disrupting microtubule dynamics and inhibiting cell division . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase pathway, leading to altered gene expression and reduced cell proliferation . Furthermore, this compound influences cellular metabolism by inhibiting key enzymes involved in oxidative stress response, thereby enhancing the susceptibility of cancer cells to oxidative damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the colchicine binding site on tubulin, preventing tubulin polymerization and disrupting microtubule formation . This action inhibits cell division and induces apoptosis in rapidly dividing cells. Additionally, this compound inhibits heat shock protein 90, which is essential for the stability and function of many oncogenic proteins . By inhibiting this protein, the compound destabilizes multiple signaling pathways, leading to cell death. Furthermore, it affects gene expression by inhibiting histone lysine-specific demethylase 1, resulting in altered chromatin structure and transcriptional repression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation . Short-term studies have shown significant anti-cancer effects, while long-term studies indicate potential for resistance development in cancer cells . Additionally, the compound’s impact on cellular function, such as cell cycle arrest and apoptosis, is more pronounced in the initial stages of treatment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-cancer activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . Threshold effects have been noted, where a certain dosage is required to achieve therapeutic efficacy without causing adverse effects . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s impact on metabolic pathways is significant, as it can alter the balance of key metabolites involved in cellular processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and other cytosolic proteins . Additionally, it can be found in the nucleus, where it affects gene expression by interacting with histone-modifying enzymes . The localization of the compound is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one typically involves the reaction of 3,4,5-trimethoxybenzoic acid with piperazine derivatives under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the benzoyl chloride intermediate. This intermediate then reacts with the piperazine derivative to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
3,3-Dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-4-(3,4,5-trimethoxyphenyl)piperazin-2-one: Similar structure but with a phenyl group instead of a benzoyl group.
3,3-Dimethyl-4-(3,4,5-trimethoxybenzyl)piperazin-2-one: Similar structure but with a benzyl group instead of a benzoyl group.
Uniqueness
3,3-Dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one is unique due to its specific trimethoxybenzoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3,3-dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-16(2)15(20)17-6-7-18(16)14(19)10-8-11(21-3)13(23-5)12(9-10)22-4/h8-9H,6-7H2,1-5H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMHZPXJLDKGIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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